An In-depth Technical Guide to 3-(Carboxymethyl)benzoic Acid (CAS 2084-13-1): Properties, Synthesis, and Applications in Research and Development
An In-depth Technical Guide to 3-(Carboxymethyl)benzoic Acid (CAS 2084-13-1): Properties, Synthesis, and Applications in Research and Development
Introduction
3-(Carboxymethyl)benzoic acid, with the CAS number 2084-13-1, is an aromatic dicarboxylic acid that is gaining interest as a versatile building block in medicinal chemistry and materials science. Structurally, it features a benzoic acid core with a carboxymethyl substituent at the meta-position, providing two distinct carboxylic acid functionalities with different reactivity profiles. This unique arrangement makes it an attractive candidate for the synthesis of complex molecules, including pharmaceuticals and polymers. This guide provides a comprehensive technical overview of 3-(carboxymethyl)benzoic acid, detailing its physicochemical properties, a plausible synthetic route, analytical methodologies for its characterization, and its current and potential applications, particularly in the realm of drug development.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in any scientific endeavor. The properties of 3-(carboxymethyl)benzoic acid are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₈O₄ | [1][2] |
| Molecular Weight | 180.16 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [2] |
| Melting Point | 185 °C | [3] |
| Boiling Point | 412.8 °C at 760 mmHg | [4] |
| Density | 1.392 g/cm³ | [4] |
| Solubility | Soluble in water | [2] |
| pKa (predicted) | 4.13 ± 0.10 | [3] |
| LogP | 1.0119 | [4] |
Spectral Data (Representative)
The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the methylene protons of the carboxymethyl group.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.0 - 13.0 | Singlet (broad) | 2H | -COOH protons |
| ~8.1 | Singlet | 1H | Aromatic C2-H |
| ~7.9 | Doublet | 1H | Aromatic C6-H |
| ~7.6 | Doublet | 1H | Aromatic C4-H |
| ~7.5 | Triplet | 1H | Aromatic C5-H |
| ~3.7 | Singlet | 2H | -CH₂-COOH |
Note: The exact chemical shifts and multiplicities of the aromatic protons can vary depending on the solvent and concentration.
The carbon NMR spectrum will distinguish the two carboxylic acid carbons, the aromatic carbons, and the methylene carbon.
| Chemical Shift (δ, ppm) | Assignment |
| ~172 | -CH₂-C OOH |
| ~167 | Aromatic-C OOH |
| ~138 | Aromatic C3 |
| ~134 | Aromatic C1 |
| ~131 | Aromatic C6 |
| ~130 | Aromatic C5 |
| ~129 | Aromatic C4 |
| ~128 | Aromatic C2 |
| ~41 | -C H₂-COOH |
The infrared spectrum will be characterized by the presence of broad hydroxyl stretching vibrations from the carboxylic acid groups and two distinct carbonyl stretching bands.[5][6]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 2500 | Broad | O-H stretch (from hydrogen-bonded -COOH) |
| ~1710 | Strong | C=O stretch (aromatic -COOH) |
| ~1685 | Strong | C=O stretch (-CH₂-COOH) |
| ~1300 | Medium | C-O stretch and O-H bend |
| ~920 | Broad, Medium | O-H out-of-plane bend |
Synthesis of 3-(Carboxymethyl)benzoic Acid: A Proposed Protocol
Synthetic Workflow
Caption: Proposed two-step synthesis of 3-(carboxymethyl)benzoic acid.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 3-(Bromomethyl)benzoic Acid
-
Rationale: This step involves the free-radical bromination of the benzylic methyl group of 3-methylbenzoic acid using N-bromosuccinimide (NBS) as the bromine source and azobisisobutyronitrile (AIBN) as the radical initiator. Carbon tetrachloride (CCl₄) is a suitable solvent for this reaction.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methylbenzoic acid (1 equivalent) in carbon tetrachloride.
-
Addition of Reagents: Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN to the solution.
-
Reaction: Heat the mixture to reflux and maintain the reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the succinimide byproduct.
-
Purification: Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate. Evaporate the solvent under reduced pressure to obtain the crude 3-(bromomethyl)benzoic acid, which can be further purified by recrystallization.
Step 2: Synthesis of 3-(Carboxymethyl)benzoic Acid
-
Rationale: This step involves a nucleophilic substitution of the bromide with cyanide, followed by hydrolysis of the resulting nitrile to a carboxylic acid.
-
Cyanation: Dissolve the 3-(bromomethyl)benzoic acid (1 equivalent) from Step 1 in dimethyl sulfoxide (DMSO). Add sodium cyanide (1.2 equivalents) and stir the mixture at room temperature for 12-16 hours.
-
Hydrolysis: Carefully pour the reaction mixture into an aqueous solution of sulfuric acid (e.g., 50%). Heat the mixture to reflux for 8-12 hours to hydrolyze the nitrile group.
-
Isolation: Cool the reaction mixture in an ice bath to precipitate the product.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and recrystallize from hot water or an appropriate solvent system to yield pure 3-(carboxymethyl)benzoic acid.
Analytical Methods for Quality Control
To ensure the purity and identity of the synthesized 3-(carboxymethyl)benzoic acid, a robust analytical method is essential. High-performance liquid chromatography (HPLC) is a suitable technique for this purpose.
HPLC Analysis Workflow
Caption: General workflow for the HPLC analysis of 3-(carboxymethyl)benzoic acid.
Detailed HPLC Protocol
This protocol is based on methods developed for similar aromatic dicarboxylic acids and should be validated for this specific compound.[7][8]
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of 30% acetonitrile and 70% water containing 0.1% trifluoroacetic acid (TFA). The TFA helps to suppress the ionization of the carboxylic acid groups, leading to better peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 235 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a stock solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL. Further dilute as necessary to fall within the linear range of the detector.
-
System Suitability: Before sample analysis, perform system suitability tests to ensure the performance of the chromatographic system. This includes parameters like theoretical plates, tailing factor, and reproducibility of injections.
-
Quantification: For quantitative analysis, a calibration curve should be prepared using standards of known concentrations.
Applications in Drug Development and Materials Science
The bifunctional nature of 3-(carboxymethyl)benzoic acid makes it a valuable component in the synthesis of more complex molecules.
Bifunctional Linker in Drug Conjugates
In the field of drug development, particularly for antibody-drug conjugates (ADCs), bifunctional linkers are crucial for connecting the antibody to the cytotoxic payload.[9] 3-(Carboxymethyl)benzoic acid possesses two carboxylic acid groups that can be selectively activated to react with different functional groups, making it a potential candidate for use as a linker.
Caption: Conceptual diagram of 3-(carboxymethyl)benzoic acid as a bifunctional linker.
The two carboxylic acid groups have different pKa values, which could potentially allow for their sequential and selective reaction. For instance, the aromatic carboxylic acid can be activated to form an amide bond with a lysine residue on an antibody. The acetic acid moiety can then be coupled to a hydroxyl or amino group on a cytotoxic drug.
Building Block in Medicinal Chemistry
Benzoic acid and its derivatives are common scaffolds in medicinal chemistry.[10] The presence of two carboxylic acid groups in 3-(carboxymethyl)benzoic acid allows for the synthesis of molecules with enhanced solubility and the potential for multiple points of interaction with biological targets. It can serve as a starting material for the synthesis of novel inhibitors of enzymes or modulators of receptors.
Monomer for Polymer Synthesis
The dicarboxylic acid structure of this compound also makes it a suitable monomer for the synthesis of polyesters and polyamides with specific properties. These polymers may find applications in drug delivery systems, biodegradable materials, and other advanced material science applications.
Safety and Handling
Based on the safety data for similar compounds, 3-(carboxymethyl)benzoic acid should be handled with care in a laboratory setting.[5]
-
Hazard Statements: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.
-
Precautionary Statements: Avoid breathing dust. Wash skin thoroughly after handling. Wear protective gloves, eye protection, and face protection.
-
Storage: Store in a tightly sealed container in a dry, well-ventilated place at room temperature.
Conclusion
3-(Carboxymethyl)benzoic acid is a promising bifunctional molecule with significant potential in various fields of chemical research and development. Its unique structure offers opportunities for the synthesis of novel pharmaceuticals, advanced polymers, and other functional materials. While further research is needed to fully explore its capabilities and to develop optimized and validated synthetic and analytical protocols, this guide provides a solid foundation for scientists and researchers interested in utilizing this versatile compound in their work.
References
- Smolecule. (2023, August 15). Buy 3-(Carboxymethyl)benzoic acid | 2084-13-1. Smolecule.
- CymitQuimica. (n.d.). CAS 2084-13-1: 3-(carboxymethyl)benzoic acid. CymitQuimica.
- MOLBASE. (n.d.). 3-(carboxymethyl)benzoic acid|2084-13-1. Encyclopedia - MOLBASE.
- Gadek, T. R., & Meares, C. F. (1987). Bifunctional linker.
- Royal Society of Chemistry. (n.d.).
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0001870).
- Wnuk, S., Wyrzykiewicz, E., Kaczmarek, E., & Kinastowski, S. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 271-280.
- BenchChem. (n.d.).
- Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH.
- Abu Ajaj, K., Biniossek, M. L., & Kratz, F. (2009). Development of protein-binding bifunctional linkers for a new generation of dual-acting prodrugs.
- BenchChem. (n.d.).
- ResearchGate. (n.d.). Unveiling the molecular insights of 2-(carboxymethyl)
- LookChem. (n.d.). 3-(carboxymethyl)benzoic acid.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001870).
- Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid.
- Organic Syntheses. (2022).
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- Sigma-Aldrich. (n.d.). 3-(Carboxymethyl)benzoic acid | 2084-13-1.
- PubChem. (n.d.). 3-(Carboxymethyl)benzoic acid | C9H8O4 | CID 268227.
- Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy, 33(1), 14-20.
- SciSpace. (n.d.). Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments.
- University Politehnica of Bucharest. (n.d.).
- ResearchGate. (2023).
- ResearchGate. (2016). An accurate HPLC Method for the Quantification of Benzoic Acid and Its Salts in Different Foodstuffs.
- Kartal, Z., & Sentürk, S. (2005). FT-IR Spectroscopic Study of M(Benzoic Acid)2Ni(CN)4.
- IJARSCT. (2025).
- Scribd. (n.d.). Validation of A HPLC Method For The Determination of Benzoic Acid and Sorbic Acid in Noodles.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid.
- Semantic Scholar. (n.d.). Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rsc.org [rsc.org]
- 3. Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0001870) [hmdb.ca]
- 5. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. helixchrom.com [helixchrom.com]
- 8. [PDF] Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles | Semantic Scholar [semanticscholar.org]
- 9. US4680338A - Bifunctional linker - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
